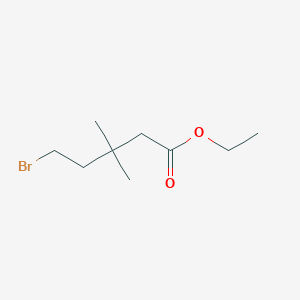

Ethyl 5-bromo-3,3-dimethylpentanoate

Description

Significance of Bromoalkanes in Synthetic Chemistry

Bromoalkanes, also known as alkyl bromides, are hydrocarbons where one or more hydrogen atoms have been replaced by bromine. The carbon-bromine (C-Br) bond is a key feature of these molecules; bromine is a good leaving group, making bromoalkanes susceptible to nucleophilic substitution reactions. chemguide.co.ukchemguide.co.uk This reactivity allows for the facile introduction of a wide variety of functional groups, such as alcohols, amines, and nitriles, by reacting the bromoalkane with appropriate nucleophiles like hydroxide (B78521) ions (OH⁻) or ammonia (B1221849) (NH₃). studymind.co.uksavemyexams.com

The reactivity of the C-Br bond is central to their utility. crunchchemistry.co.uk This bond is weaker than carbon-fluorine or carbon-chlorine bonds, making bromoalkanes generally more reactive in substitution reactions. crunchchemistry.co.uk This property is exploited in numerous carbon-carbon bond-forming reactions, including Grignard reactions and various palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry.

Role of Carboxylic Esters as Synthetic Handles

Carboxylic esters are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by an alkoxy (-OR) group. The ester group is a cornerstone of organic synthesis for several reasons. It is relatively stable under a variety of conditions but can be readily transformed into other functional groups. For instance, esters can be hydrolyzed back to carboxylic acids, reduced to primary alcohols, or reacted with organometallic reagents like Grignard reagents to form tertiary alcohols.

Furthermore, the ester group often serves as a "protecting group" for a carboxylic acid. wikipedia.orgresearchgate.net In a multi-step synthesis, it may be necessary to prevent the acidic proton or the carbonyl group of a carboxylic acid from interfering with a desired reaction elsewhere in the molecule. researchgate.net By converting the acid to an ester, its reactivity is temporarily masked. organic-chemistry.org After the other transformations are complete, the ester can be hydrolyzed to regenerate the original carboxylic acid, a process known as deprotection. organic-chemistry.orgyoutube.com

Contextualization of Ethyl 5-bromo-3,3-dimethylpentanoate as a Bifunctional Building Block

This compound combines the key features of both a bromoalkane and a carboxylic ester within a single molecule. This dual functionality makes it a prime example of a bifunctional building block—a molecule with two distinct reactive sites that can be addressed in separate synthetic steps. nih.govspectrumchemical.comamerigoscientific.com

The presence of the primary alkyl bromide at one end of the molecule allows for nucleophilic substitution or the formation of an organometallic reagent. The ethyl ester at the other end can undergo its own set of transformations, such as hydrolysis or reduction. This orthogonality allows chemists to build molecular complexity in a controlled, stepwise manner. For example, the bromine can be displaced by a nucleophile, and in a subsequent step, the ester group can be modified without affecting the newly introduced functionality. This versatility makes this compound a valuable intermediate for synthesizing complex target molecules.

Properties of this compound

Below are the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 123469-83-0 achemblock.com |

| Molecular Formula | C₉H₁₇BrO₂ achemblock.com |

| Molecular Weight | 237.14 g/mol achemblock.com |

| SMILES | CCOC(=O)CC(C)(C)CCBr achemblock.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-3,3-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-4-12-8(11)7-9(2,3)5-6-10/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUGLLMDRXJRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Ethyl 5 Bromo 3,3 Dimethylpentanoate

Direct Synthesis Routes

Direct synthetic approaches to Ethyl 5-bromo-3,3-dimethylpentanoate primarily involve the formation of the carbon skeleton and the introduction of the bromine and ester functionalities in a concerted or sequential manner from simpler precursors.

Alkylation Approaches from Simpler Precursors

Alkylation reactions represent a powerful tool for carbon-carbon bond formation. In the context of synthesizing the target molecule, this can be envisioned through the reaction of enolates with suitable electrophiles.

A plausible and versatile method for the synthesis of this compound is through the malonic ester synthesis. libretexts.org This classical approach allows for the formation of substituted carboxylic acids and their esters. libretexts.org

The proposed synthetic scheme commences with diethyl 3,3-dimethylmalonate as the starting material. This substrate is treated with a suitable base, such as sodium ethoxide (NaOEt), to generate a stabilized enolate. This nucleophilic enolate then undergoes an S(_N)2 reaction with a dihaloalkane, for instance, 1,2-dibromoethane. libretexts.org This alkylation step introduces the bromoethyl moiety onto the malonate backbone.

Following the alkylation, the resulting diester intermediate is subjected to hydrolysis and decarboxylation. libretexts.org Typically, this is achieved by heating with a strong acid, such as hydrobromic acid (HBr) in acetic acid, which not only hydrolyzes the ester groups to carboxylic acids but also facilitates the decarboxylation of the geminal diacid intermediate. beilstein-journals.org The final step involves the esterification of the resulting 5-bromo-3,3-dimethylpentanoic acid with ethanol (B145695), often under acidic conditions (Fischer esterification), to yield the desired product, this compound.

Table 1: Proposed Reaction Scheme for Malonic Ester Synthesis of this compound

| Step | Reactants | Reagents | Product |

| 1 | Diethyl 3,3-dimethylmalonate, 1,2-Dibromoethane | Sodium Ethoxide | Diethyl 2-(2-bromoethyl)-3,3-dimethylmalonate |

| 2 | Diethyl 2-(2-bromoethyl)-3,3-dimethylmalonate | HBr, Acetic Acid, Heat | 5-bromo-3,3-dimethylpentanoic acid |

| 3 | 5-bromo-3,3-dimethylpentanoic acid | Ethanol, Sulfuric Acid (cat.) | This compound |

This table presents a conceptual pathway, and specific reaction conditions would require experimental optimization.

The synthesis of this compound from 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a highly specific and less common route. The starting material itself can be synthesized from ethyl cyanoacetate (B8463686) and acetone (B3395972) in the presence of ammonia (B1221849) and ammonium (B1175870) acetate (B1210297). rsc.org However, the conversion of this complex heterocyclic compound to the target aliphatic ester is not a straightforward or commonly documented process in available chemical literature. A hypothetical transformation would necessitate several steps, likely involving the hydrolytic opening of the piperidine (B6355638) ring, decarboxylation of the resulting dicarboxylic acid, reduction of the nitrile groups, and subsequent conversion of a resulting functional group to the terminal bromide, followed by esterification. Due to the complexity and lack of documented procedures, this route is considered more of a theoretical possibility than a practical synthetic strategy.

Bromination Reactions of Unsaturated Ester Precursors

A more direct and efficient approach to this compound involves the bromination of an unsaturated ester precursor. The key starting material for this route is ethyl 3,3-dimethylpent-4-enoate. This precursor can be synthesized through various methods, including the reaction of 3-methyl-1-buten-3-ol with triethyl orthoacetate.

The crucial step in this pathway is the anti-Markovnikov addition of hydrogen bromide (HBr) across the terminal double bond of ethyl 3,3-dimethylpent-4-enoate. According to Markovnikov's rule, the electrophilic addition of HBr would typically result in the bromine atom adding to the more substituted carbon atom (C4). However, to obtain the desired 5-bromo product, the reaction must proceed via an anti-Markovnikov mechanism. curlyarrows.com

This is achieved by conducting the hydrobromination reaction in the presence of a radical initiator, such as peroxides (e.g., benzoyl peroxide) or under UV irradiation. libretexts.orglibretexts.orgmasterorganicchemistry.com The presence of radicals changes the reaction mechanism from an ionic addition to a free-radical chain reaction. youtube.com In this radical mechanism, the bromine radical adds to the less substituted carbon (C5) of the double bond to form a more stable secondary carbon radical at C4. This radical then abstracts a hydrogen atom from HBr to yield the final product, this compound, and regenerate a bromine radical to continue the chain reaction.

Table 2: Comparison of Hydrobromination Conditions for Ethyl 3,3-dimethylpent-4-enoate

| Conditions | Reagent | Expected Major Product | Mechanism |

| No radical initiator | HBr | Ethyl 4-bromo-3,3-dimethylpentanoate | Ionic (Markovnikov) |

| Peroxides (ROOR), heat or UV light | HBr | This compound | Radical (Anti-Markovnikov) |

Esterification of Corresponding Bromo-acids

This method involves the synthesis of the corresponding carboxylic acid, 5-bromo-3,3-dimethylpentanoic acid, as a separate intermediate, followed by its esterification. The bromo-acid can be prepared through various synthetic routes, including the hydrobromination of 3,3-dimethylpent-4-enoic acid.

Once the 5-bromo-3,3-dimethylpentanoic acid is obtained and purified, it can be converted to its ethyl ester via several standard esterification methods. The most common and direct method is the Fischer-Speier esterification. mdpi.com This involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H(_2)SO(_4)) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester.

Table 3: Common Catalysts for Fischer Esterification

| Catalyst | Advantages | Disadvantages |

| Sulfuric Acid (H(_2)SO(_4)) | Strong acid, effective catalyst | Can cause charring and side reactions |

| Hydrochloric Acid (HCl) | Effective catalyst | Volatile, corrosive |

| p-Toluenesulfonic acid (TsOH) | Solid, easier to handle | Less acidic than H(_2)SO(_4) |

| Acidic ion-exchange resins | Reusable, easy to separate | Lower activity, may require higher temperatures |

Indirect Synthetic Pathways through Functional Group Interconversion

Indirect routes to this compound involve the synthesis of a precursor molecule that already contains the required carbon skeleton and ester functionality, followed by the conversion of a different functional group into the terminal bromine.

A prominent example of this strategy is the conversion of a terminal alcohol to an alkyl bromide. The precursor for this pathway would be ethyl 5-hydroxy-3,3-dimethylpentanoate. The synthesis of this hydroxy ester can be achieved through various methods, such as the reduction of a corresponding aldehyde or carboxylic acid derivative.

Once ethyl 5-hydroxy-3,3-dimethylpentanoate is synthesized, the terminal hydroxyl group can be converted to a bromide using a variety of brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr(_3)), or a combination of carbon tetrabromide (CBr(_4)) and triphenylphosphine (B44618) (PPh(_3)) (the Appel reaction). These reagents effectively replace the hydroxyl group with a bromine atom via an S(_N)2 mechanism, leading to the formation of this compound.

Table 4: Reagents for the Conversion of Alcohols to Alkyl Bromides

| Reagent | Typical Conditions | Advantages |

| Phosphorus Tribromide (PBr(_3)) | Pyridine or other mild base, 0 °C to room temp. | Effective for primary and secondary alcohols |

| Carbon Tetrabromide / Triphenylphosphine (CBr(_4)/PPh(_3)) | Dichloromethane (B109758) or acetonitrile (B52724), room temp. | Mild conditions, good for sensitive substrates |

| Thionyl Bromide (SOBr(_2)) | Often with pyridine | Good yields, gaseous byproducts |

Conversion from Other Halogenated Pentanoate Esters (e.g., chloro-analogs)

A primary strategy for the synthesis of bromoalkanes is through halogen exchange, commonly known as the Finkelstein reaction. This method is particularly useful for converting chloro- or iodo-analogs into the desired bromo-compound. In the context of this compound, this would involve the substitution of a different halogen atom at the 5-position of the pentanoate chain.

The process typically involves reacting the corresponding chloro-pentanoate ester with a source of bromide ions, such as sodium bromide (NaBr) or potassium bromide (KBr), in a suitable solvent. A patent for the preparation of bromoacetic acid and its esters details a similar transformation, where chloroacetic acid is reacted with potassium bromide in the presence of sulfuric acid and an alcohol to yield the bromoacetate (B1195939) ester. google.com This type of nucleophilic substitution is an equilibrium process, and its success often depends on driving the reaction to completion, for instance, by exploiting the differential solubility of the resulting metal halide salt in the chosen solvent (e.g., the precipitation of NaCl in acetone).

The general reaction can be represented as: Cl-CH2CH2C(CH3)2CH2COOEt + NaBr → Br-CH2CH2C(CH3)2CH2COOEt + NaCl

This method avoids the direct use of hazardous elemental bromine and can be a cost-effective route if the corresponding chloro-analog is readily available. google.com

Stereoselective Synthesis of Related Bromo-Esters

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial in the broader context of producing structurally related bromo-esters where stereochemistry is a key feature. α-Halo-α,β-unsaturated esters, for example, are valuable synthetic intermediates, and methods have been developed for their stereoselective preparation. nih.gov

One approach involves a one-pot Wittig reaction of aldehydes with haloylides to produce α-bromo-α,β-unsaturated esters. nih.gov Another powerful method is the Horner–Wadsworth–Emmons (HWE) reaction of brominated phosphonates, which can yield Z-isomers with moderate to high selectivity. acs.org To achieve high E-selectivity, specialized reagents such as a brominated version of the Still–Gennari reagent can be employed. acs.org

For the synthesis of (Z)-β-bromo Baylis–Hillman ketones, a related class of compounds, a one-pot, three-component reaction using magnesium bromide (MgBr₂) has been developed. ttu.eduorganic-chemistry.org In this system, MgBr₂ functions as both a Lewis acid promoter and the bromine source, reacting with an α,β-acetylenic ketone and an aldehyde to afford the target adducts with good yields and high Z-selectivity. ttu.eduorganic-chemistry.org These examples demonstrate that by carefully selecting reagents and reaction pathways, significant control over the stereochemical outcome of bromo-ester synthesis can be achieved.

Optimization of Reaction Conditions and Yields

The efficiency and success of synthesizing this compound and related bromo-esters are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, the catalyst system, temperature, and pressure, especially when scaling up the process.

Solvent Effects on Synthetic Efficiency

The solvent plays a critical role in influencing reaction rates, yields, and even selectivity. In a nitroxyl-catalyzed bromo-etherification, a reaction related to bromo-esterification, the yield was improved from 72% in dichloromethane (CH₂Cl₂) to 89% in chloroform (B151607) (CHCl₃) and 80% in 1,2-dichloroethane (B1671644) (ClCH₂CH₂Cl). researchgate.net

In another study optimizing a palladium-catalyzed three-component reaction to form products from α-bromo diazoacetates, a range of solvents were screened. acs.org Dichloromethane (DCM) was found to be the optimal solvent, providing superior efficiency compared to tetrahydrofuran (B95107) (THF), acetonitrile (MeCN), ethyl acetate (EtOAc), chlorobenzene (B131634) (PhCl), chloroform (CHCl₃), and 1,2-dichloroethane (DCE). acs.org Protic solvents are known to be favorable for SN1 reactions, while aprotic solvents are generally preferred for SN2 reactions, a distinction that is crucial when designing substitution reactions for bromo-ester synthesis. libretexts.org

| Solvent | Yield (%) |

|---|---|

| THF | Trace |

| MeCN | Trace |

| EtOAc | Minimal Conversion |

| PhCl | Minimal Conversion |

| CHCl₃ | Moderate Improvement |

| DCE | Moderate Improvement |

| DCM | 80% (Optimal) |

Catalyst Systems for Enhanced Selectivity and Rate

Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed faster, more selectively, and under milder conditions. For bromo-esterification reactions, various catalytic systems have been explored.

N-Oxide Catalysts : N-methylmorpholine-N-oxide (NMO) has been used as an N-oxide catalyst in the bromo-etherification of alkenes, a process analogous to bromo-esterification. researchgate.net

Lewis Acids : Magnesium bromide (MgBr₂) can serve as both a Lewis acid promoter and a bromine source in the stereoselective synthesis of (Z)-β-bromo Baylis–Hillman ketones. ttu.edu

Palladium Catalysts : In reactions involving α-bromo diazoacetates, the dimer [Pd(allyl)Cl]₂ proved to be a highly effective catalyst, significantly outperforming rhodium, silver, and copper-based catalysts. acs.org

Copper Catalysts : For the synthesis of certain halogenated heterocycles, a ligand-free system using CuSO₄·5H₂O as the catalyst has been shown to be efficient. organic-chemistry.org

The choice of catalyst is highly specific to the reaction mechanism and substrates involved, and screening a variety of catalysts is a common optimization strategy.

| Catalyst | Yield (%) |

|---|---|

| Rh₂(OAc)₄ | 35 |

| AgOTf | Negligible |

| Cu(MeCN)₄PF₆ | Negligible |

| [Pd(allyl)Cl]₂ | 80 |

| Pd(OAc)₂ | 75 |

| Pd₂(dba)₃ | 68 |

| Pd(PPh₃)₄ | 55 |

Temperature and Pressure Considerations in Large-Scale Synthesis

Transitioning a synthesis from the laboratory bench to a large-scale industrial process requires careful consideration of temperature and pressure. These parameters not only affect reaction kinetics and yield but also have significant implications for safety and cost.

High-temperature and high-pressure conditions, often employed in flow chemistry, can dramatically accelerate reaction rates. nih.gov For instance, a Michaelis-Arbuzov reaction was achieved with full conversion within 2 minutes at 180°C in a pilot-scale flow reactor. nih.gov The materials used for the reactor are critical; stainless steel (SS) coil reactors are widely used due to their high tolerance to mechanical stress, withstanding temperatures up to 400°C and pressures up to 400 bar. nih.gov

In some cases, optimizing temperature can improve yield without requiring high pressure. In one multi-component reaction, simply refluxing in ethanol at atmospheric pressure gave the best result. researchgate.net However, for reactions involving gaseous reagents or those requiring superheated solvents to overcome activation barriers, specialized high-pressure vessels are necessary. nih.govbrs.be The optimization of these parameters is a balance between achieving a high space-time yield (STY) and ensuring the process is safe, scalable, and economically viable. nih.gov

Green Chemistry Principles in the Synthesis of Bromo-Esters

Applying the principles of green chemistry to the synthesis of bromo-esters aims to reduce the environmental impact of chemical manufacturing. This involves designing processes that are more efficient, generate less waste, and use less hazardous substances. numberanalytics.com

Key strategies for a greener synthesis of bromo-esters include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com Catalytic reactions are often superior to those using stoichiometric reagents in this regard.

Use of Safer Solvents and Reagents : The replacement of hazardous solvents like chlorinated hydrocarbons with greener alternatives is a primary goal. numberanalytics.com Furthermore, developing methods that generate molecular bromine in situ from less harmful bromide salts can avoid the hazards associated with handling and transporting elemental bromine. researchgate.net

Catalysis : The use of catalysts is a cornerstone of green chemistry. Catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions (lower temperature and pressure), thus saving energy. halo.science For instance, innovative bimetallic oxide clusters have been developed for ester synthesis that use molecular oxygen as a benign oxidant, with water as the only byproduct. labmanager.com

By integrating these principles, from the initial design of the synthetic route (retrosynthesis) to the final production process, the synthesis of bromo-esters can be made more sustainable and environmentally responsible. synthiaonline.com

Chemical Reactivity and Transformation of Ethyl 5 Bromo 3,3 Dimethylpentanoate

3 Organometallic Reactions

The carbon-bromine bond in this compound is the primary site for organometallic reactions. It can be converted into organometallic reagents or participate directly in metal-catalyzed cross-coupling reactions.

Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to yield the corresponding Grignard reagent, (4-ethoxycarbonyl-2,2-dimethylbutyl)magnesium bromide .

Formation Reaction:

C₉H₁₇BrO₂ + Mg → BrMg-CH₂CH₂C(CH₃)₂CH₂COOEt

A significant challenge in the synthesis of Grignard reagents containing ester functionalities is the potential for intramolecular reaction. The highly nucleophilic carbanion of the Grignard reagent can attack the electrophilic carbonyl carbon of the ester group within the same molecule. This can lead to the formation of a cyclic ketone (4,4-dimethylcyclohexanone) after acidic workup, or to intermolecular condensation and polymerization. To minimize these side reactions, the formation is typically attempted at very low temperatures.

Similarly, an organolithium reagent can be prepared from this compound. This can be achieved through direct reaction with lithium metal or via a halogen-metal exchange reaction, for instance, using two equivalents of tert-butyllithium (B1211817) at low temperatures.

Formation Reaction (Halogen-Metal Exchange):

C₉H₁₇BrO₂ + 2 t-BuLi → Li-CH₂CH₂C(CH₃)₂CH₂COOEt + t-BuBr + isobutene

Like the Grignard reagent, the resulting organolithium compound is highly reactive and nucleophilic. It is prone to the same intramolecular side reactions with the ester group, necessitating careful control of reaction conditions, particularly temperature, to ensure its successful formation and use in subsequent reactions.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. evitachem.com

Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of the alkyl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile for creating new carbon-carbon bonds to aryl, heteroaryl, or vinyl groups. researchgate.netresearchgate.net The reaction of this compound with an arylboronic acid (Ar-B(OH)₂) would yield ethyl 5-aryl-3,3-dimethylpentanoate.

Heck Reaction: The Heck reaction couples the alkyl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction would form a substituted alkene. For example, reacting this compound with an alkene like styrene (B11656) would lead to the formation of a more complex unsaturated ester product after the C-C bond formation and subsequent elimination steps inherent to the Heck mechanism. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a bond between an sp² carbon (from the alkyl bromide) and an sp carbon (from a terminal alkyne). wikipedia.orglibretexts.org The reaction is catalyzed by both palladium and a copper(I) salt (typically CuI) in the presence of an amine base. organic-chemistry.org Coupling this compound with a terminal alkyne (R-C≡CH) would produce an enyne-containing ester, ethyl 3,3-dimethylhept-6-ynoate derivatives.

The table below summarizes typical conditions for these cross-coupling reactions.

| Reaction Type | Coupling Partner | Typical Palladium Catalyst | Co-catalyst / Ligand | Typical Base | General Yields |

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | - | K₂CO₃, K₃PO₄, Cs₂CO₃ | Good to Excellent |

| Heck | R-CH=CH₂ | Pd(OAc)₂, PdCl₂ | PPh₃, PCy₃ | Et₃N, K₂CO₃ | Moderate to Good |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine (B6355638) | Good to Excellent |

Reactivity of the Ester Moiety

The ester group in this compound is a key site for various chemical transformations, including hydrolysis, transesterification, reduction, and condensation reactions.

The hydrolysis of this compound to its corresponding carboxylic acid, 5-bromo-3,3-dimethylpentanoic acid, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester undergoes hydrolysis. The reaction mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of ethanol (B145695), yields the carboxylic acid. Due to the steric hindrance from the adjacent gem-dimethyl group, elevated temperatures may be required to achieve a reasonable reaction rate.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in saponification. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the ethoxide ion is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the strongly basic ethoxide. This drives the reaction to completion, forming the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

| Condition | Reagents | Product | Key Features |

| Acidic Hydrolysis | H₂O, H⁺ (cat.) | 5-bromo-3,3-dimethylpentanoic acid | Reversible; may require heat. |

| Basic Hydrolysis | 1. NaOH (aq) / Δ 2. H₃O⁺ | 5-bromo-3,3-dimethylpentanoic acid | Irreversible; proceeds via a carboxylate salt intermediate. |

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst (like sulfuric acid) or a base catalyst (like sodium methoxide) will produce mthis compound and ethanol. The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the new alcohol is typically used, or the lower-boiling alcohol (in this case, ethanol) is removed by distillation.

| Reactant Alcohol | Catalyst | Product |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 5-bromo-3,3-dimethylpentanoate |

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 5-bromo-3,3-dimethylpentan-1-ol. This reaction proceeds via the intermediate aldehyde, which is further reduced in situ. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. rsc.org The reaction is performed at low temperatures (typically -78 °C) to prevent over-reduction to the alcohol. This method allows for the synthesis of 5-bromo-3,3-dimethylpentanal.

| Reducing Agent | Solvent | Temperature | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temp. | 5-bromo-3,3-dimethylpentan-1-ol |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Hexane | -78 °C | 5-bromo-3,3-dimethylpentanal |

The α-hydrogens (on the carbon adjacent to the ester carbonyl) of this compound are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in various reactions, most notably the Claisen condensation. openstax.orgyoutube.com

In a Claisen condensation, the enolate of one ester molecule attacks the carbonyl group of another. openstax.org For this compound, this would involve deprotonation at the C2 position by a non-nucleophilic strong base like sodium ethoxide, followed by reaction with another molecule of the ester. The product, after an acidic workup, would be a β-keto ester. However, the presence of the bromine atom at the other end of the molecule could potentially lead to competing intramolecular reactions or side reactions if the base is not carefully chosen.

Competitive Reaction Pathways: Substitution vs. Elimination

The primary alkyl bromide in this compound is susceptible to both substitution (Sₙ2) and elimination (E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base used.

The competition between substitution and elimination is a classic theme in organic chemistry, and the principles apply directly to this compound.

Strong, Non-hindered Bases/Nucleophiles: Strong but relatively small nucleophiles, such as hydroxide (OH⁻) or ethoxide (EtO⁻), will favor the Sₙ2 pathway, leading to the substitution of the bromine atom. stackexchange.com For example, reaction with sodium ethoxide would likely yield ethyl 5-ethoxy-3,3-dimethylpentanoate. While E2 is always a possibility with strong bases, for primary alkyl halides, Sₙ2 is generally the major pathway.

Strong, Sterically Hindered Bases: The use of a bulky, non-nucleophilic base dramatically shifts the balance in favor of the E2 elimination. masterorganicchemistry.com Potassium tert-butoxide (t-BuOK) is a prime example. pearson.com Due to its large size, it is a poor nucleophile and has difficulty accessing the carbon atom for an Sₙ2 attack. masterorganicchemistry.com Instead, it will preferentially abstract a proton from the adjacent carbon (C4), leading to the formation of an alkene, ethyl 3,3-dimethylpent-4-enoate.

| Base/Nucleophile | Steric Hindrance | Primary Pathway | Major Product |

| Sodium Ethoxide (NaOEt) | Low | Sₙ2 | Ethyl 5-ethoxy-3,3-dimethylpentanoate |

| Potassium tert-Butoxide (K-OtBu) | High | E2 | Ethyl 3,3-dimethylpent-4-enoate |

Influence of Geminal Dimethyl Substitution on Reactivity

The most significant structural feature of this compound is the pair of methyl groups on the C3 carbon, known as a gem-dimethyl group. This substitution has profound steric and conformational effects on the molecule's reactivity, a phenomenon often referred to as the Thorpe-Ingold effect or gem-dimethyl effect. wikipedia.orglucp.net

The primary consequence of the gem-dimethyl group is an increase in steric hindrance around the adjacent carbons. chemistrytalk.org This steric bulk can influence the rates of both substitution and elimination reactions. In an SN2 reaction, the nucleophile must approach the electrophilic carbon (C5) from the backside. While the gem-dimethyl group is two carbons away, it can restrict the conformational freedom of the alkyl chain, potentially hindering the approach of the nucleophile and slowing the reaction rate compared to an un-substituted analogue.

However, the Thorpe-Ingold effect is most famously associated with the acceleration of intramolecular cyclization reactions. wikipedia.orgresearchgate.net The gem-dimethyl group compresses the bond angle between the substituents on the C3 carbon. lucp.net This brings the two ends of the carbon chain, in this case, the ester and the alkyl bromide, closer together, which can significantly increase the rate of intramolecular reactions. wikipedia.org For instance, if a reaction were to involve the intramolecular cyclization of a derivative of this compound, the presence of the gem-dimethyl group would be expected to enhance the reaction rate.

This rate enhancement is attributed to both kinetic and thermodynamic factors. Kinetically, the decreased bond angle forces the reactive ends of the molecule into closer proximity, increasing the probability of a successful collision. wikipedia.org Thermodynamically, the release of steric strain in the acyclic starting material upon forming a cyclic product can provide a driving force for the reaction. wikipedia.org

The effect of gem-dimethyl substitution on reaction rates is well-documented for various cyclization reactions. The table below, based on classic studies of the Thorpe-Ingold effect, demonstrates the rate acceleration observed in lactone formation as methyl groups are added.

Table 2: Relative Rates of Lactonization Illustrating the Thorpe-Ingold Effect

| Reactant Structure | Number of Methyl Groups at C3 | Relative Rate of Cyclization |

|---|---|---|

| Unsubstituted | 0 | 1 |

| Monomethyl | 1 | 5.3 |

While this data is for a different system, it provides a clear illustration of the dramatic rate enhancement that can be expected for intramolecular reactions of compounds containing a gem-dimethyl group, a principle that would apply to potential cyclization reactions involving derivatives of this compound. Computational studies have also suggested that solvent effects play a crucial role in the observed acceleration, with increasing alkyl substitution reducing the solvation of the reactant, thereby lowering the activation barrier. comporgchem.com

Applications in Advanced Organic Synthesis

Precursor in Multistep Organic Synthesis

The presence of both an electrophilic alkyl bromide and a modifiable ester group makes Ethyl 5-bromo-3,3-dimethylpentanoate a strategic starting material in linear and convergent synthetic strategies. The differential reactivity of these two functional groups can be exploited to build molecular complexity in a controlled and stepwise manner.

The structural motif of this compound is embedded in several classes of pharmacologically active molecules. Its utility as a precursor stems from its ability to introduce a gem-dimethyl substituted pentanoate chain, a feature often associated with improved metabolic stability and pharmacokinetic properties of drug candidates.

This compound and its close analogues are key intermediates in the synthesis of fibrates, a class of amphipathic carboxylic acids used to lower lipid levels. A prominent example is Gemfibrozil, which is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. The synthesis of Gemfibrozil can be achieved through the reaction of a 5-halo-2,2-dimethylpentanoic acid ester with 2,5-dimethylphenol (B165462).

In a representative synthesis, the sodium salt of 2,5-dimethylphenol is reacted with an ester of 5-bromo-2,2-dimethylpentanoic acid in a suitable solvent. While the original patents for Gemfibrozil often cite the methyl ester, the ethyl ester undergoes an analogous reaction. The reaction proceeds via a Williamson ether synthesis, where the phenoxide displaces the bromide ion. The resulting ester is then hydrolyzed to yield the final carboxylic acid, Gemfibrozil. This process highlights an efficient industrial route to this important pharmaceutical agent.

Table 1: Key Reaction in the Synthesis of Gemfibrozil

| Reactants | Reagent/Solvent | Product of Alkylation | Final Product (after hydrolysis) |

| 2,5-Dimethylphenol, Ethyl 5-bromo-2,2-dimethylpentanoate | Base (e.g., K2CO3), Solvent (e.g., Toluene/DMSO) | Ethyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | Gemfibrozil |

Note: This table illustrates the synthesis using a close analogue, ethyl 5-bromo-2,2-dimethylpentanoate, as detailed in synthetic literature for Gemfibrozil.

Substituted sulfonamides are a broad class of compounds with diverse biological activities, including antibacterial and diuretic properties. The synthesis of N-alkylated sulfonamides can be readily achieved through the reaction of a primary or secondary sulfonamide with an alkyl halide in the presence of a base. This compound serves as a valuable alkylating agent in this context, allowing for the introduction of the 5-ethoxy-3,3-dimethyl-5-oxopentyl group onto the sulfonamide nitrogen.

The general reaction involves the deprotonation of the sulfonamide with a suitable base, such as sodium hydride or potassium carbonate, to form a nucleophilic sulfonamidate anion. This anion then displaces the bromide from this compound in an SN2 reaction to form the N-alkylated product. The ester functionality can be subsequently hydrolyzed or modified to generate further derivatives.

Table 2: General Synthesis of N-Substituted Sulfonamides

| Sulfonamide | Alkylating Agent | Base | Product |

| R-SO2NH2 | This compound | K2CO3 | R-SO2NH-(CH2)2C(CH3)2CH2COOEt |

| R-SO2NHR' | This compound | NaH | R-SO2N(R')-(CH2)2C(CH3)2CH2COOEt |

Betaine-homocysteine S-methyltransferase (BHMT) is an enzyme involved in the metabolism of methionine. Inhibitors of BHMT are of interest for studying and potentially modulating this metabolic pathway. Research has shown that S-alkylated derivatives of homocysteine can be potent inhibitors of BHMT. In particular, S-carboxypentyl derivatives have demonstrated significant inhibitory activity.

This compound can be utilized in the synthesis of analogues of these inhibitors. The synthesis would involve the reaction of the thiol group of a homocysteine derivative with the alkyl bromide functionality of this compound. This reaction forms a thioether linkage, resulting in an S-alkylated homocysteine derivative. The presence of the gem-dimethyl group on the pentanoate chain could offer advantages in terms of metabolic stability and binding interactions with the enzyme.

Table 3: Synthesis of a Potential BHMT Inhibitor Analogue

| Thiol-containing Substrate | Alkylating Agent | Reaction Type | Product (after hydrolysis) |

| Homocysteine | This compound | Thioalkylation | S-(4-carboxy-2,2-dimethylbutyl)homocysteine |

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic and polycyclic systems. The terminal bromide can be displaced by a variety of nucleophiles, and the ester group can participate in cyclization reactions or be converted into other functional groups to facilitate ring formation.

For instance, it can be used to synthesize substituted piperidines and tetrahydropyrans, which are common motifs in natural products and pharmaceuticals. One synthetic strategy involves the reaction of the bromide with an appropriate amine or alcohol to form a linear precursor, followed by an intramolecular cyclization reaction. For example, reaction with a primary amine could lead to a secondary amine, which could then undergo intramolecular cyclization with the ester group (after conversion to a more reactive derivative) to form a lactam.

This compound is an excellent starting material for the synthesis of more complex branched aliphatic compounds. The bromine atom can be replaced by a wide range of carbon nucleophiles through reactions such as Grignard reactions, Gilman couplings, or other organometallic coupling reactions. This allows for the extension of the carbon chain and the introduction of additional branching.

For example, conversion of the bromide to a Grignard reagent, followed by reaction with an electrophile, would introduce a new substituent at the 5-position. Alternatively, the bromide can be displaced by a cyanide ion, and the resulting nitrile can be further elaborated. The ester group can then be reduced or hydrolyzed to provide additional functional handles for further modification, leading to a diverse array of highly substituted aliphatic structures.

Intermediate for Pharmaceutical Agents and Analogues

Functionalization through Selective Derivatization

The distinct reactivity of the carbon-bromine bond and the ester group in this compound allows for selective derivatization, enabling the introduction of various functional groups and the construction of intricate molecular frameworks.

The primary alkyl bromide in this compound is the more reactive site for nucleophilic substitution compared to the ethyl ester. This difference in reactivity allows for highly chemoselective reactions. For instance, nucleophiles will preferentially attack the electrophilic carbon attached to the bromine atom, leaving the ester moiety intact under neutral or mildly basic conditions.

Regioselectivity is inherently controlled in this molecule as there is only one bromine atom. However, in reactions where elimination could compete with substitution, the choice of base and solvent is crucial. Non-hindered bases generally favor the SN2 pathway, while bulky bases can promote E2 elimination, although the formation of a stable alkene is less favored in this acyclic system.

Table 1: Chemoselective Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Solvent | Product |

| Azide (B81097) | Sodium azide (NaN₃) | DMF | Ethyl 5-azido-3,3-dimethylpentanoate |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | H₂O/THF | Ethyl 5-hydroxy-3,3-dimethylpentanoate |

| Thiolate | Sodium thiomethoxide (NaSMe) | Ethanol (B145695) | Ethyl 3,3-dimethyl-5-(methylthio)pentanoate |

| Cyanide | Sodium cyanide (NaCN) | DMSO | Ethyl 5-cyano-3,3-dimethylpentanoate |

This table presents plausible chemoselective transformations based on the established reactivity of primary alkyl bromides.

The carbon-bromine bond serves as a key handle for the introduction of various heteroatoms, leading to a diverse array of functionalized molecules.

Nitrogen: The synthesis of nitrogen-containing derivatives can be readily achieved through reactions with various nitrogen nucleophiles. For example, reaction with sodium azide, followed by reduction, provides a route to the corresponding primary amine. Direct displacement with amines can also be employed to synthesize secondary and tertiary amines.

Sulfur: Sulfur-containing compounds can be prepared by reacting this compound with sulfur nucleophiles. Thiolates, such as sodium thiomethoxide, yield thioethers. Reaction with thiourea (B124793) followed by hydrolysis is a common method for the synthesis of thiols.

Oxygen: Oxygen-based nucleophiles, such as alkoxides and carboxylates, can be used to form ethers and esters, respectively. For instance, reaction with sodium ethoxide would yield the corresponding diethyl ether derivative.

Selenium: The introduction of selenium can be accomplished using selenium nucleophiles. For example, reaction with sodium hydrogen selenide (B1212193) (NaHSe) or in situ generated selenide anions can lead to the formation of selenols or selenides.

Table 2: Heteroatom Introduction via Nucleophilic Substitution

| Heteroatom | Reagent Example | Product Class |

| Nitrogen (N) | Sodium azide (NaN₃) | Azides, Amines (after reduction) |

| Sulfur (S) | Thiourea (SC(NH₂)₂) | Thiols, Thioethers |

| Oxygen (O) | Sodium methoxide (B1231860) (NaOMe) | Ethers |

| Selenium (Se) | Potassium selenocyanate (B1200272) (KSeCN) | Selenocyanates, Diselenides |

This table illustrates representative methods for heteroatom introduction based on general principles of alkyl halide chemistry.

Reagent for Carbon-Carbon Bond Formation

This compound is a valuable reagent for the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules.

One of the most common applications of primary alkyl halides in C-C bond formation is in alkylation reactions . The compound can act as an electrophile in reactions with carbanions or other carbon nucleophiles. For example, it can be used to alkylate malonic esters or acetoacetic esters. The resulting products can then be further manipulated to generate a variety of difunctional compounds.

Another important application is in the formation of organometallic reagents . This compound can be converted into a Grignard reagent by reaction with magnesium metal. The resulting organomagnesium compound can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds. It is important to note that the ester functionality may not be compatible with the highly reactive Grignard reagent, often requiring the use of a protecting group or low temperatures to achieve selectivity. Alternatively, less reactive organometallic species, such as organocuprates (Gilman reagents), can be prepared and used for conjugate addition reactions or coupling with other halides.

Table 3: Carbon-Carbon Bond Forming Reactions

| Reaction Type | Carbon Nucleophile/Reagent | Electrophile | Product Type |

| Malonic Ester Synthesis | Diethyl malonate, NaOEt | This compound | Substituted malonic ester |

| Grignard Reaction | Mg, then R₂C=O | Ketone/Aldehyde | Tertiary/Secondary alcohol |

| Cuprate Coupling | (R)₂CuLi | This compound | Alkylated product |

This table provides examples of C-C bond forming reactions where this compound or its derivatives can be employed, based on established synthetic methodologies.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular structure can be pieced together.

In the ¹H NMR spectrum of Ethyl 5-bromo-3,3-dimethylpentanoate, each unique proton environment gives rise to a distinct signal. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. Electron-withdrawing groups, such as the ester and the bromine atom, tend to shift the signals of nearby protons to a higher chemical shift (downfield). The integration of each signal corresponds to the number of protons it represents.

Furthermore, spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets. The multiplicity (e.g., singlet, doublet, triplet, quartet) and the coupling constant (J, measured in Hertz) provide valuable information about the number of neighboring protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| CH₃ (ethyl) | 1.25 | Triplet | 7.1 | 3H |

| CH₂ (ethyl) | 4.12 | Quartet | 7.1 | 2H |

| C(CH₃)₂ | 1.05 | Singlet | - | 6H |

| CH₂CO | 2.20 | Singlet | - | 2H |

| CH₂Br | 3.30 | Triplet | 7.5 | 2H |

| CH₂CH₂Br | 1.85 | Triplet | 7.5 | 2H |

Note: This data is predicted and may vary slightly from experimental values.

The triplet at approximately 1.25 ppm is characteristic of the methyl protons of the ethyl group, which are coupled to the two protons of the adjacent methylene (B1212753) group. The quartet at around 4.12 ppm corresponds to the methylene protons of the ethyl group, split by the three protons of the methyl group. The singlet at 1.05 ppm represents the six equivalent protons of the two methyl groups at the C3 position, which have no adjacent protons to couple with. The methylene protons adjacent to the carbonyl group (CH₂CO) are expected to appear as a singlet around 2.20 ppm, as they are not coupled to any neighboring protons. The methylene group attached to the bromine atom (CH₂Br) is predicted to be a triplet at approximately 3.30 ppm, coupled with the adjacent methylene group. Finally, the methylene group at the C4 position (CH₂CH₂Br) is expected to be a triplet around 1.85 ppm, coupled to the CH₂Br protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its electronic environment. Carbons bonded to electronegative atoms like oxygen and bromine will appear at a higher chemical shift.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C H₃ (ethyl) | 14.2 |

| C H₂ (ethyl) | 60.5 |

| C =O (ester) | 172.0 |

| C H₂CO | 45.0 |

| C (CH₃)₂ | 35.0 |

| C(C H₃)₂ | 25.0 |

| C H₂CH₂Br | 40.0 |

| C H₂Br | 30.0 |

Note: This data is predicted and may vary slightly from experimental values.

The carbonyl carbon of the ester group is expected to be the most downfield signal, around 172.0 ppm. The carbon of the methylene group in the ethyl ester (OCH₂) will also be significantly downfield, at approximately 60.5 ppm. The carbon atom attached to the bromine (CH₂Br) is predicted to be around 30.0 ppm. The remaining aliphatic carbons will appear at higher field strengths (lower ppm values).

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, and between the two methylene groups in the bromoethyl moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HMQC/HSQC spectrum links a proton signal on one axis to a carbon signal on the other, allowing for the direct assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C3 in this molecule) and for piecing together different fragments of the molecule. For instance, the protons of the gem-dimethyl groups would show correlations to the quaternary carbon (C3), the adjacent methylene carbon (C2), and the other methylene carbon (C4).

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, which causes the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion (M⁺) and various fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Predicted Major Fragments in EI-MS:

| m/z | Ion Structure |

| 236/238 | [M]⁺ (Molecular ion) |

| 191/193 | [M - OCH₂CH₃]⁺ |

| 157 | [M - Br]⁺ |

| 129 | [M - Br - C₂H₄]⁺ |

| 101 | [CH₂C(CH₃)₂CH₂CO]⁺ |

| 83 | [CH₂C(CH₃)₂CH₂]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 45 | [COOCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Note: The m/z values containing bromine will show an isotopic pattern.

The fragmentation of this compound would likely proceed through several pathways, including the loss of the ethoxy group, cleavage of the carbon-bromine bond, and various rearrangements and alpha-cleavages.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. While this compound itself may not be sufficiently polar for efficient ESI, its polar derivatives could be analyzed. For instance, hydrolysis of the ester to the corresponding carboxylic acid would yield a molecule that is readily ionizable by ESI in negative ion mode, showing a prominent [M-H]⁻ ion. This technique is particularly useful when dealing with complex mixtures or when trying to minimize fragmentation and observe the intact molecular species.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present within a molecule. ksu.edu.sa Both methods probe the vibrational modes of molecules, but they operate on different principles. spectroscopyonline.com IR spectroscopy measures the absorption of infrared light by molecules as they transition between vibrational energy levels, which requires a change in the molecule's dipole moment. libretexts.org Raman spectroscopy involves the inelastic scattering of monochromatic light, which is dependent on a change in the polarizability of the molecule's electron cloud. researchgate.net

For this compound, IR spectroscopy is particularly effective for identifying the polar ester functional group. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected, along with bands for the C-O stretches. Raman spectroscopy is more sensitive to the non-polar C-C and C-H bonds in the alkyl backbone. ksu.edu.sa The C-Br bond will also have a characteristic absorption in the low-frequency (fingerprint) region of the spectrum.

Table 3: Characteristic Vibrational Modes for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Alkyl C-H | Stretch | 2850-3000 | 2850-3000 |

| Ester C=O | Stretch | 1735-1750 (Strong) | 1735-1750 (Weak) |

| Ester C-O | Stretch | 1150-1250 | Observable |

| Alkyl C-Br | Stretch | 500-600 | 500-600 |

Chromatographic Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used to separate, identify, and quantify components in a mixture. preprints.org It is widely applied for purity assessment and for monitoring the progress of chemical reactions involving non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In this mode, the separation occurs on a non-polar stationary phase (e.g., C18-silica) with a polar mobile phase. sielc.com Components are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. The purity of a sample of this compound can be determined by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity. For reaction monitoring, small aliquots of the reaction mixture can be analyzed over time to track the consumption of reactants and the formation of the product. bridgewater.edu

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds, making it highly suitable for assessing the purity of this compound. achemblock.com The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. phenomenex.com

Purity analysis by GC involves injecting a small amount of the compound, which is vaporized and carried through the column by an inert gas (e.g., helium or nitrogen). Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The detector (commonly a Flame Ionization Detector, FID) generates a signal as each component elutes. The resulting chromatogram displays a series of peaks, with the area of each peak being proportional to the concentration of that component. The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks.

Table 4: Illustrative Gas Chromatography (GC) Method Parameters

| Parameter | Value |

| Column | ZB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Volume | 1.0 µL, Split ratio 20:1 |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of operating at much higher pressures. ijpmbs.com

A UPLC method for analyzing this compound would follow the same separation principles as HPLC (e.g., reversed-phase) but would provide much faster analysis times. nih.gov A typical HPLC run of 10-15 minutes could be reduced to 1-3 minutes with UPLC, without sacrificing separation quality. nih.gov This high throughput is exceptionally valuable in process development for rapid reaction monitoring and in quality control laboratories for screening large numbers of samples. rsc.org The increased sensitivity of UPLC is also beneficial for detecting and quantifying trace-level impurities.

X-ray Crystallography (Applicability to Crystalline Derivatives)

For a crystalline derivative of this compound, single-crystal X-ray diffraction (SC-XRD) would offer unparalleled insights into its solid-state structure. This would allow for the absolute confirmation of its molecular connectivity and stereochemistry. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the bromine atom. The presence of the polarizable bromine atom could lead to specific intermolecular interactions that influence the crystal packing arrangement.

The successful crystallographic analysis of a derivative would yield a set of precise crystallographic parameters. These parameters, which would be deposited in crystallographic databases, provide a standard for the compound's structural identity. An illustrative example of the type of data that would be obtained from such an analysis is presented in Table 1.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C9H17BrO2 |

| Formula Weight | 237.14 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(5) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (Å3) | 1223.4(7) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.288 |

| R-factor (%) | 4.5 |

This detailed structural information is crucial for understanding the molecule's physical properties and for rational molecular design in various chemical applications.

Mechanistic Investigations of Reactions Involving Ethyl 5 Bromo 3,3 Dimethylpentanoate

Elucidation of Reaction Pathways

The reactivity of ethyl 5-bromo-3,3-dimethylpentanoate is governed by the interplay of electronic and steric factors. The primary nature of the carbon bearing the bromine atom suggests a predisposition towards certain mechanistic pathways, which can be further influenced by the reaction conditions.

Detailed Mechanisms of Nucleophilic Substitutions

Nucleophilic substitution reactions of this compound are expected to proceed predominantly through the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. This is characteristic of primary alkyl halides that are not sterically hindered at the alpha-carbon. studymind.co.uk

The S(_N)2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide ion) departs. libretexts.org The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart, leading to an inversion of stereochemistry if the carbon were chiral.

Key Features of the Proposed S(_N)2 Mechanism:

Bimolecular Rate-Determining Step: The rate of the reaction is dependent on the concentration of both the alkyl halide and the nucleophile. youtube.com

Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the leaving group to minimize electrostatic repulsion and allow for effective orbital overlap. libretexts.org

Steric Hindrance: While the alpha-carbon is primary, the gem-dimethyl group at the gamma-position (C3) can exert some steric influence, potentially slowing down the reaction rate compared to a less hindered primary alkyl halide. quizlet.com However, this steric hindrance is generally not sufficient to completely inhibit the S(_N)2 pathway.

Under conditions that favor carbocation formation, such as in the presence of a very weak nucleophile and a polar protic solvent, a minor S(_N)1 (Substitution Nucleophilic Unimolecular) pathway might be considered. masterorganicchemistry.compearson.com However, the formation of a primary carbocation is highly unfavorable, making this pathway significantly less likely than the S(_N)2 mechanism. savemyexams.com

Mechanistic Studies of Elimination Reactions

Elimination reactions of this compound, leading to the formation of an alkene, will likely proceed via the E2 (Elimination Bimolecular) mechanism, especially in the presence of a strong, sterically hindered base. chemistry.coachlibretexts.org

The E2 mechanism is also a single-step, concerted process where a base abstracts a proton from the beta-carbon while the leaving group departs from the alpha-carbon, leading to the formation of a double bond. pressbooks.publumenlearning.com

Key Features of the Proposed E2 Mechanism:

Bimolecular Kinetics: The reaction rate is dependent on the concentrations of both the alkyl halide and the base. lumenlearning.com

Anti-periplanar Geometry: The transition state of the E2 reaction is lowest in energy when the abstracted proton and the leaving group are in an anti-periplanar arrangement (dihedral angle of 180°). This allows for a smooth, concerted flow of electrons. pressbooks.pub

Competition with S(_N)2: For primary alkyl halides, E2 reactions are in direct competition with S(_N)2 reactions. chemguide.co.uk The outcome is heavily influenced by the nature of the base. Strong, sterically hindered bases, such as potassium tert-butoxide, favor elimination over substitution because their bulkiness makes it difficult to access the electrophilic carbon for an S(_N)2 attack, while proton abstraction from the less hindered beta-carbon is still feasible. msu.eduyoutube.com

The E1 (Elimination Unimolecular) mechanism, which proceeds through a carbocation intermediate, is highly unlikely for this compound due to the instability of the primary carbocation that would need to form. uci.edu

Pathways of Organometallic Transformations

Organometallic reagents offer powerful methods for carbon-carbon bond formation. In reactions involving this compound, organocuprates (Gilman reagents) are particularly effective.

The reaction of this compound with a lithium dialkylcuprate (R(_2)CuLi) is expected to proceed via a mechanism analogous to the Corey-House synthesis. wikipedia.org This reaction is a type of cross-coupling that is highly efficient for primary alkyl halides. masterorganicchemistry.com

The proposed mechanism involves an oxidative addition of the alkyl halide to the copper(I) center of the Gilman reagent, forming a transient copper(III) intermediate. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates a copper(I) species. wikipedia.orgnih.gov This pathway is favored over direct S(_N)2 attack by the organometallic reagent on the alkyl halide, which can be complicated by side reactions with other organometallic reagents like Grignards. masterorganicchemistry.com

Radical Reaction Initiation and Propagation Mechanisms

Free-radical bromination of the parent alkane, ethyl 3,3-dimethylpentanoate, could potentially yield this compound, among other isomers. The mechanism for such a reaction involves a radical chain process consisting of initiation, propagation, and termination steps. pearson.combrainly.com

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br(_2)) into two bromine radicals (Br•), typically induced by heat or UV light. oregonstate.edu

Propagation: A bromine radical abstracts a hydrogen atom from the alkane, forming a carbon-centered radical and hydrogen bromide (HBr). This alkyl radical then reacts with another molecule of Br(_2) to form the bromoalkane and a new bromine radical, which can continue the chain. brainly.com The regioselectivity of bromination is generally high, favoring the abstraction of the most stable hydrogen radical (tertiary > secondary > primary). pearson.com

Termination: The chain reaction is terminated when two radicals combine. brainly.com

Kinetic Studies and Reaction Rate Determination

The rate constant, k, would be influenced by several factors:

Nature of the Nucleophile/Base: Stronger nucleophiles will increase the rate of S(_N)2 reactions, while stronger bases will increase the rate of E2 reactions. libretexts.org

Leaving Group Ability: Bromide is a good leaving group, contributing to a favorable reaction rate. The strength of the carbon-halogen bond is a key factor, with weaker bonds leading to faster reactions (C-I > C-Br > C-Cl > C-F). shout.education

Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO) are known to accelerate S(_N)2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. libretexts.org

Temperature: Increasing the temperature generally increases the rate of both substitution and elimination reactions. However, elimination reactions are often favored at higher temperatures due to their higher activation energy and greater increase in entropy.

Hypothetical Rate Data for S(_N)2 Reaction with Azide (B81097)

| Experiment | [this compound] (M) | [NaN(_3)] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10(^{-5}) |

| 2 | 0.2 | 0.1 | 2.0 x 10(^{-5}) |

Isotopic Labeling Experiments to Probe Bond Cleavage and Formation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms. In the context of this compound, several isotopic labeling experiments could be designed to provide evidence for the proposed mechanisms.

One key application is the deuterium (B1214612) kinetic isotope effect (KIE). libretexts.org This effect is observed when a hydrogen atom involved in the rate-determining step of a reaction is replaced by its heavier isotope, deuterium. The C-D bond is stronger than the C-H bond, and therefore, it is broken more slowly. libretexts.org

For the E2 reaction of this compound, deuterating the beta-carbon (C4) would be expected to produce a significant primary kinetic isotope effect (k(_H)/k(_D) > 1). youtube.com This is because the C-H bond at the beta-position is broken in the rate-determining step of the E2 mechanism. pressbooks.pub Observing a KIE of around 7 would provide strong evidence for the concerted nature of the E2 pathway. nih.gov Conversely, if the reaction were to proceed through an E1 mechanism, no significant KIE would be expected, as the C-H bond is broken in a fast step after the rate-determining formation of the carbocation.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry serves as a powerful tool for dissecting the intricate details of reaction mechanisms involving this compound. By modeling molecular systems and their transformations, researchers can gain insights into transient species and energetic landscapes that are often difficult or impossible to observe experimentally. These computational approaches allow for the elucidation of reaction pathways, the characterization of transition states, and the prediction of reactivity, providing a comprehensive understanding at the molecular level.

Density Functional Theory (DFT) Calculations of Transition States and Intermediates

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. mdpi.com This method is used to approximate the ground state energy of a molecule by focusing on its electron density. stackexchange.com For reactions involving this compound, such as nucleophilic substitution (SN2) or elimination (E2) reactions, DFT is instrumental in mapping the potential energy surface that connects reactants to products.

A key application of DFT is the location and characterization of transition states (TS) and intermediates. nih.gov For instance, in an SN2 reaction, DFT can model the approach of a nucleophile to the carbon atom bonded to the bromine. The calculations can precisely determine the geometry of the pentacoordinate transition state and its associated energy barrier (activation energy). msu.edu Similarly, for an E2 reaction, DFT can model the concerted removal of a proton and the bromide ion, identifying the corresponding transition state.

High-level electronic structure calculations, often employing DFT, can quantify how the structure of an alkyl halide affects the energy barriers for SN2 and E2 reactions. acs.org Factors such as steric hindrance from the two methyl groups at the C3 position of this compound significantly influence the activation energy. DFT calculations can elucidate these steric and electronic effects on the transition state structure and stability. msu.eduacs.org

The table below illustrates typical activation energy barriers calculated for SN2 and E2 reactions of various alkyl bromides, providing a comparative basis for understanding the likely reactivity of this compound.

| Alkyl Bromide | Reaction Type | Nucleophile/Base | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Ethyl Bromide | SN2 | CN- | 23.7 |

| Isopropyl Bromide | SN2 | CN- | 26.7 |

| tert-Butyl Bromide | SN2 | CN- | 31.4 |

| Isopropyl Bromide | E2 | CN- | 25.8 |

| tert-Butyl Bromide | E2 | CN- | 22.9 |

Data is representative of values found in computational studies of alkyl halide reactions. acs.org

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Reaction Pathways

While DFT is excellent for calculating the energies of static structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. stackexchange.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and conformational changes over time.

For a flexible molecule like this compound, MD simulations are crucial for exploring its vast conformational space. The molecule's reactivity can be highly dependent on its specific conformation at the moment of a reactive encounter. By simulating the molecule's movement, often in the presence of solvent molecules, researchers can identify the most stable conformations and the energy barriers between them.

MD simulations, particularly when combined with quantum mechanics in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to model entire reaction pathways in explicit solvent. manchester.ac.uk This approach treats the reacting species with a high level of theory (QM) while the surrounding solvent molecules are treated with a more computationally efficient classical method (MM). manchester.ac.uk This allows for the calculation of free energy barriers in solution, which are often more relevant to experimental conditions than gas-phase calculations. manchester.ac.uk These simulations can reveal how solvent molecules interact with the reactants and the transition state, potentially stabilizing or destabilizing them and thus affecting the reaction rate.

Quantitative Structure-Property Relationships (QSPR) for Predicting Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or physicochemical properties of compounds with their macroscopic properties, including chemical reactivity. mdpi.com This approach is founded on the principle that a molecule's structure dictates its properties. mdpi.com For this compound, QSPR models can be developed to predict its reaction rate constants in various reactions without the need for extensive experimental testing or computationally intensive DFT calculations for every scenario.

To build a QSPR model, a dataset of related compounds (e.g., a series of bromoalkanes) with known reactivity data is assembled. For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors can encode information about the molecule's topology, geometry, or electronic structure. Recent studies have shown that combining molecular fingerprints and quantum descriptors (like HOMO and LUMO energies) can improve the performance of machine learning-based QSPR models for predicting the reactivity of reactive bromine species. nih.gov

Once the descriptors are calculated, statistical or machine learning methods are used to create a mathematical model that links the descriptors to the observed reactivity. mdpi.comnih.gov This model can then be used to predict the reactivity of new compounds, such as this compound, based solely on its calculated descriptors.

The table below lists some common quantum chemical descriptors used in QSPR models to predict the reactivity of halogenated organic compounds.

| Descriptor | Description | Relevance to Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons; important in reactions with electrophiles. nih.govsciengine.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons; important in reactions with nucleophiles. |

| Egap (HOMO-LUMO gap) | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity; a smaller gap often implies higher reactivity. nih.gov |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences interactions with polar reagents and solvents. |

| Partial Atomic Charges | Calculated charge on specific atoms (e.g., the carbon bonded to bromine) | Indicates electrophilic or nucleophilic sites within the molecule. |

These QSPR models provide a valuable tool for screening the potential reactivity of compounds in various chemical environments, aiding in the design of experiments and the prediction of chemical fate. researchgate.net

Derivatives and Analogues: Synthesis and Reactivity Profiles

Structural Modifications of the Ethyl 5-bromo-3,3-dimethylpentanoate Scaffold

The this compound structure can be systematically altered in several key ways: by changing the ester group or the length of the carbon backbone, by repositioning the substituent groups, by replacing the bromine atom with other halogens, or by introducing new functional groups.